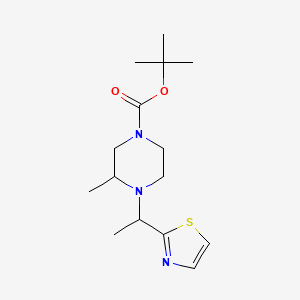
tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate
Vue d'ensemble
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to bind to various receptors in the body . The thiazol-2-yl group is a heterocyclic compound containing both sulfur and nitrogen in the ring, which is found in many biologically active molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including coupling reactions and substitutions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperazine ring provides a basic structure, with the thiazol-2-yl group and the tert-butyl group adding additional complexity .Chemical Reactions Analysis
This compound, like other piperazine derivatives, could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the thiazol-2-yl and tert-butyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the functional groups present in the molecule. For example, the presence of the piperazine ring could potentially make the compound basic .Applications De Recherche Scientifique
Synthesis and Industrial Applications
tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is a chemical compound involved in the synthesis of complex molecules, including pharmaceuticals. One notable application is in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. A study analyzed various synthetic routes for Vandetanib, identifying tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This process demonstrates the compound's value in industrial-scale synthesis due to its favorable yield and commercial viability (W. Mi, 2015).
Environmental Considerations
The environmental behavior and fate of compounds related to this compound, such as methyl tert-butyl ether (MTBE), have been extensively studied. These compounds are known for their solubility in water and weak sorption to subsurface solids, indicating that they can rapidly migrate through groundwater. The review by Squillace et al. (1997) provides insights into how such compounds, when released into the environment, pose challenges due to their persistence and mobility (Squillace et al., 1997).
Biodegradation and Treatment
Related studies have focused on the microbial degradation of MTBE and tert-butyl alcohol (TBA), illustrating the difficulties in biodegrading these substances under various conditions. Schmidt et al. (2004) discussed the thermodynamics of degradation processes and the potential of compound-specific isotope analysis (CSIA) to identify and quantify degradation pathways. This highlights the challenges and potential strategies for addressing the environmental persistence of tert-butyl-based compounds (Schmidt et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-methyl-4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-11-10-17(14(19)20-15(3,4)5)7-8-18(11)12(2)13-16-6-9-21-13/h6,9,11-12H,7-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLBIWUBJNGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(C)C2=NC=CS2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123472 | |
| Record name | 1-Piperazinecarboxylic acid, 3-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289387-83-2 | |
| Record name | 1-Piperazinecarboxylic acid, 3-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 3-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



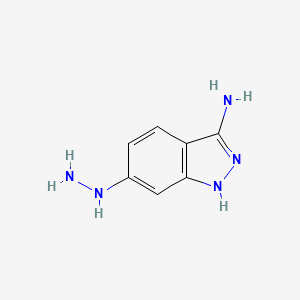
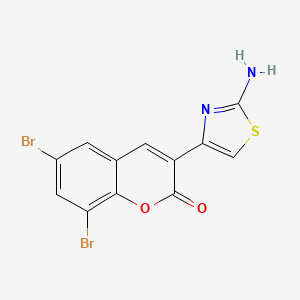


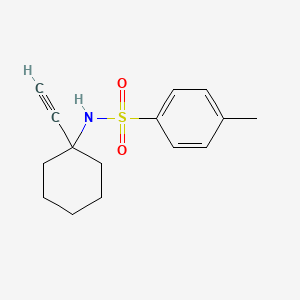
![7-Oxa-4-azaspiro[2.5]octane](/img/structure/B3046675.png)
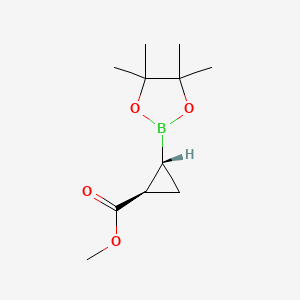

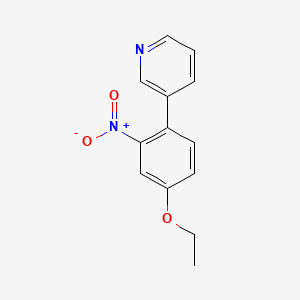
![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B3046681.png)

![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B3046684.png)
![N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine](/img/structure/B3046687.png)
![2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B3046688.png)